molecular formula C21H12BrNO2S B4745353 3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

Cat. No.: B4745353
M. Wt: 422.3 g/mol
InChI Key: FMOQDYJOSDWVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound that belongs to the class of anthra[1,9-cd]isoxazol-6-ones This compound is characterized by the presence of a bromo group, a methylphenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of an anthraquinone derivative, followed by the introduction of the methylphenylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the isoxazole ring via a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under conditions such as elevated temperatures and the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthra[1,9-cd]isoxazol-6-ones.

Scientific Research Applications

3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-BROMO-3-METHYL-5-[(4-METHYLPHENYL)SULFANYL]BENZENE
  • 3-BROMO-5-HYDROXY-4-[(4-METHYLPHENYL)SULFANYL]-1,5-DIHYDRO-2H-PYRROLE-2-ONE

Uniqueness

Compared to similar compounds, 3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE stands out due to its anthra[1,9-cd]isoxazol-6-one core, which imparts unique chemical and biological properties. This core structure allows for diverse chemical modifications and interactions with a wide range of molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

12-bromo-10-(4-methylphenyl)sulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO2S/c1-11-6-8-12(9-7-11)26-16-10-15(22)19-18-17(16)20(24)13-4-2-3-5-14(13)21(18)25-23-19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOQDYJOSDWVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 2
Reactant of Route 2
3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 3
3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 4
Reactant of Route 4
3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 5
3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 6
3-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

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